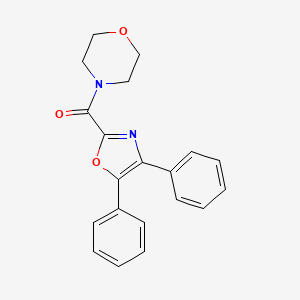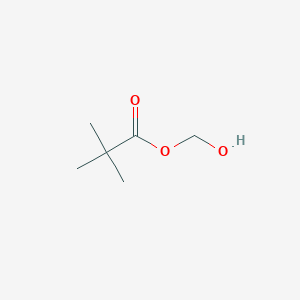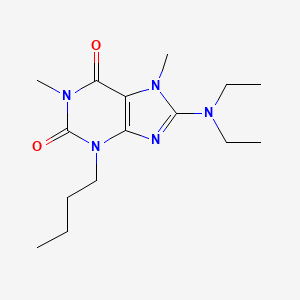![molecular formula C7H4ClNO2 B13987948 6-Chlorofuro[3,4-C]pyridin-1(3H)-one](/img/structure/B13987948.png)
6-Chlorofuro[3,4-C]pyridin-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorofuro[3,4-C]pyridin-1(3H)-one is a halogenated heterocyclic compound with the molecular formula C7H4ClNO It is a derivative of furo[3,4-C]pyridine, where a chlorine atom is substituted at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorofuro[3,4-C]pyridin-1(3H)-one typically involves the chlorination of furo[3,4-C]pyridine derivatives. One common method is the reaction of furo[3,4-C]pyridine with N-chlorosuccinimide (NCS) or sodium hypochlorite under controlled conditions . The reaction proceeds at the 6th position of the pyridine ring, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chlorofuro[3,4-C]pyridin-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides can be used for substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted furo[3,4-C]pyridine derivative.
Scientific Research Applications
6-Chlorofuro[3,4-C]pyridin-1(3H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 6-Chlorofuro[3,4-C]pyridin-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Chlorofuro[3,2-b]pyridine
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine
- 6-Chloroimidazo[1,2-a]pyridine
Uniqueness
6-Chlorofuro[3,4-C]pyridin-1(3H)-one is unique due to its specific substitution pattern and the presence of both furan and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H4ClNO2 |
|---|---|
Molecular Weight |
169.56 g/mol |
IUPAC Name |
6-chloro-3H-furo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C7H4ClNO2/c8-6-1-5-4(2-9-6)3-11-7(5)10/h1-2H,3H2 |
InChI Key |
YVWDQUMYGOSHLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(C=C2C(=O)O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Phenyl-4-piperidinyl)methyl]acetamide](/img/structure/B13987865.png)


![Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987875.png)

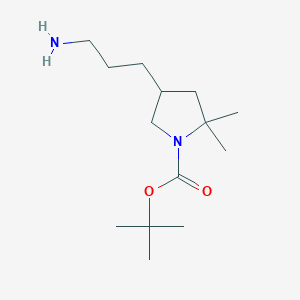
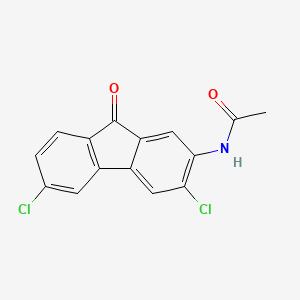
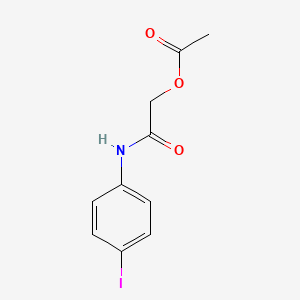
![(2S)-2-[(3aR,5S,6aR)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]oxirane](/img/structure/B13987924.png)
![3-[3-(2-Carboxyethoxy)propoxy]propanoic acid](/img/structure/B13987935.png)

